5,6-Dihydro-6-methyluracil

Descripción general

Descripción

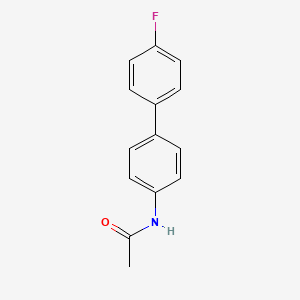

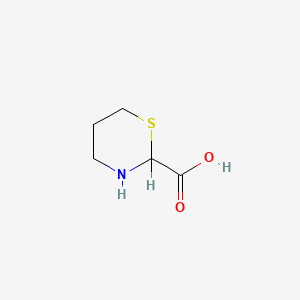

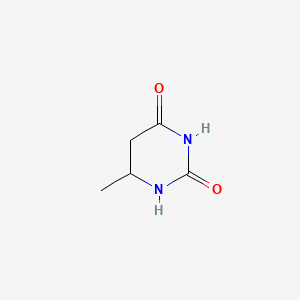

5,6-Dihydro-6-methyluracil, also known as this compound, is a useful research compound. Its molecular formula is C5H8N2O2 and its molecular weight is 128.13 g/mol. The purity is usually 95%.

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 44127. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Aplicaciones Científicas De Investigación

Synthesis and Transformation

A study by Grabovskiy, Murinov, and Kabal’nova (2012) explored a new synthesis method for 5-hydroxy-6-methyluracil, derived from 5,6-dihydro-5,6-dihydroxy-6-methyluracil. The research focused on dehydration reactions in aqueous sulfuric acid and examined two potential mechanisms using computational methods. This study contributes to the understanding of chemical transformations involving 5,6-dihydro-6-methyluracil (Grabovskiy, Murinov, & Kabal’nova, 2012).

Oxidative Halogenation

Kasradze et al. (2013) developed an efficient method for preparing halo derivatives of 6-methyluracil through oxidative halogenation. This process used elemental halogens and potassium halides as halogenating agents, and NaNO3 and H2O2 as oxidizing agents. The study's findings are significant in the synthesis of various halo derivatives, which are important in numerous chemical and pharmaceutical applications (Kasradze et al., 2013).

Antioxidant Properties

Research by Kabalnova, Grabovskiy, and their colleagues (2008) investigated the reaction of 5-hydroxy-6-methyluracil with peroxy radicals. This study highlighted the compound's potential as an efficient scavenger of peroxy radicals, suggesting its application in fields where antioxidant properties are valuable (Kabalnova et al., 2008).

Biological Activity

A study by Abdo-Allah, Mospanova, and Popov (2017) explored the interaction of 6-methyluracil-5-sulfochloride with aliphatic alcohols. They found that the resulting methyl ether sulfate esters exhibited antioxidant properties and potential use as cytostatics. This research indicates the relevance of this compound derivatives in developing new biologically active compounds (Abdo-Allah, Mospanova, & Popov, 2017).

Acid-Base Properties

Petrova, Nugumanov, and their team (2020) studied the acid-base properties of 5-hydroxy-1,3,6-trimethyluracil, a related compound, in aqueous solutions. Understanding these properties is crucial for applications in chemical synthesis and pharmaceuticals (Petrova et al., 2020).

Structural and Sorption Properties

Ivanov, Lysenko, and colleagues (2005) investigated the structural and sorption properties of 5-hydroxy-6-methyluracil. Their research provided insights into the molecular interactions and potential applications in material science (Ivanov et al., 2005).

Mecanismo De Acción

Target of Action

It is known that pyrimidine derivatives, such as 5,6-dihydro-6-methyluracil, have a broad spectrum of pharmacological activity due to their structural similarity to endogenous pyrimidine bases, nucleosides, and nucleotides .

Mode of Action

It is suggested that its pharmacological activity may be due to its structural similarity to endogenous pyrimidine bases, nucleosides, and nucleotides .

Biochemical Pathways

It is known that pyrimidine derivatives can play a key role in heredity and metabolism mechanisms .

Result of Action

It is known that pyrimidine derivatives can have a broad spectrum of pharmacological activity .

Action Environment

It is known that the compound is soluble in dimethyl sulfoxide , which could potentially affect its action and stability.

Análisis Bioquímico

Biochemical Properties

5,6-Dihydro-6-methyluracil plays a significant role in biochemical reactions, particularly in the metabolism of nucleic acids. It interacts with several enzymes, including dihydropyrimidine dehydrogenase, which catalyzes the reduction of uracil and thymine. This interaction is crucial for the catabolism of pyrimidine bases, leading to the production of beta-alanine and beta-aminoisobutyric acid . Additionally, this compound can interact with proteins involved in DNA repair and replication, influencing the stability and integrity of genetic material.

Cellular Effects

This compound affects various types of cells and cellular processes. It has been observed to influence cell signaling pathways, particularly those involved in cell cycle regulation and apoptosis. The compound can modulate gene expression by interacting with transcription factors and other regulatory proteins, leading to changes in cellular metabolism and function . In some cell types, this compound has been shown to induce oxidative stress, affecting mitochondrial function and energy production.

Molecular Mechanism

At the molecular level, this compound exerts its effects through several mechanisms. It can bind to specific biomolecules, such as enzymes and receptors, altering their activity. For instance, it acts as an inhibitor of dihydropyrimidine dehydrogenase, reducing the breakdown of pyrimidine bases . This inhibition can lead to an accumulation of pyrimidine intermediates, affecting nucleotide synthesis and DNA replication. Additionally, this compound can influence gene expression by modulating the activity of transcription factors and epigenetic regulators.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are influenced by factors such as temperature, pH, and the presence of other chemicals. Studies have shown that this compound can degrade into various byproducts, some of which may have distinct biological activities . Long-term exposure to this compound in in vitro and in vivo studies has revealed potential impacts on cellular function, including alterations in cell proliferation and differentiation.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound may have minimal impact on physiological processes. At higher doses, it can induce toxic effects, such as liver and kidney damage . Threshold effects have been observed, where a specific dosage range leads to significant changes in metabolic pathways and cellular functions. It is essential to determine the optimal dosage to minimize adverse effects while maximizing therapeutic benefits.

Metabolic Pathways

This compound is involved in several metabolic pathways, primarily related to pyrimidine metabolism. It interacts with enzymes such as dihydropyrimidine dehydrogenase and dihydropyrimidinase, facilitating the breakdown of pyrimidine bases into beta-alanine and beta-aminoisobutyric acid . These metabolites are further processed in various biochemical pathways, contributing to the overall metabolic flux and homeostasis.

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through specific transporters and binding proteins. These molecules facilitate the compound’s movement across cellular membranes and its accumulation in specific cellular compartments . The distribution of this compound can influence its biological activity and effectiveness in different tissues.

Subcellular Localization

The subcellular localization of this compound is crucial for its activity and function. The compound can be directed to specific cellular compartments, such as the nucleus, mitochondria, or endoplasmic reticulum, through targeting signals and post-translational modifications . This localization can affect the compound’s interactions with other biomolecules and its overall impact on cellular processes.

Propiedades

IUPAC Name |

6-methyl-1,3-diazinane-2,4-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H8N2O2/c1-3-2-4(8)7-5(9)6-3/h3H,2H2,1H3,(H2,6,7,8,9) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XQLIRTZXJDEQAO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CC(=O)NC(=O)N1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H8N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID701263525 | |

| Record name | Dihydro-6-methyl-2,4(1H,3H)-pyrimidinedione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701263525 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

128.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2434-49-3 | |

| Record name | Dihydro-6-methyl-2,4(1H,3H)-pyrimidinedione | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2434-49-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Dihydro-6-methyluracil | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002434493 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 5,6-Dihydro-6-methyluracil | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=44127 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Dihydro-6-methyl-2,4(1H,3H)-pyrimidinedione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701263525 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Dihydro-6-methyluracil | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.017.656 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What happens to 5,6-Dihydro-6-methyluracil when exposed to X-rays?

A: When this compound is exposed to X-rays, it undergoes a transformation resulting in the formation of the 5-Hydro-6-methyl-6-yl-uracil (HMU) radical. This radical formation has been observed in various forms of the compound, including single crystals, polycrystalline powders, and aqueous glasses. [, ]

Q2: How does the surrounding environment influence the behavior of the HMU radical?

A: Research shows that while the structure of the HMU radical remains consistent regardless of its originating matrix (single crystals, polycrystalline powders, or aqueous glasses), the surrounding environment does influence its movement. [] The packing of molecules within each matrix affects the thermal motions of the HMU radical, which in turn, impacts the temperature dependence observed in its electron spin resonance (ESR) spectra. []

Q3: What techniques are used to study the HMU radical formed from this compound?

A: Researchers utilize Electron Spin Resonance (ESR) and Electron Nuclear Double Resonance (ENDOR) spectroscopy to study the HMU radical. [] These techniques are particularly valuable for analyzing hyperfine splitting patterns, which provide insights into the identity and characteristics of the radical species generated by X-irradiation. []

- Ziegler, A., & Getoff, N. (1981). Dynamic effects in the E.S.R. spectra of the 5-hydro-6-methyl-6-yl-uracil radical in different solid matrices. Journal of the Chemical Society, Faraday Transactions 1: Physical Chemistry in Condensed Phases, 77(4), 829-837.

- Bergene, R., & Henriksen, T. (1972). Primary radiation products in x‐irradiated dihydromethyluracil. The Journal of Chemical Physics, 57(10), 4528-4534.

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.